molecular formula C18H38O6 B12686999 5,8,11,14,17,20-Hexaoxatetracosane CAS No. 51105-00-1

5,8,11,14,17,20-Hexaoxatetracosane

Cat. No.: B12686999
CAS No.: 51105-00-1
M. Wt: 350.5 g/mol
InChI Key: XKSDUDXHYJJQDM-UHFFFAOYSA-N
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Description

5,8,11,14,17,20-Hexaoxatetracosane is a chemical compound known for its unique structure and properties It belongs to the class of polyether compounds, which are characterized by multiple ether groups in their molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,11,14,17,20-Hexaoxatetracosane typically involves the reaction of ethylene oxide with a suitable initiator under controlled conditions. The process can be carried out in the presence of a catalyst to facilitate the polymerization of ethylene oxide, leading to the formation of the desired polyether compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through large-scale polymerization processes. These processes often utilize continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,8,11,14,17,20-Hexaoxatetracosane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding polyether alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler polyether derivatives.

    Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require the presence of a suitable nucleophile and a catalyst to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield polyether alcohols or carboxylic acids, while reduction can produce simpler polyether derivatives.

Scientific Research Applications

5,8,11,14,17,20-Hexaoxatetracosane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex polyether compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological membranes and their interactions.

    Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its ability to form stable complexes with various therapeutic agents.

    Industry: It is utilized in the production of specialty polymers and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism by which 5,8,11,14,17,20-Hexaoxatetracosane exerts its effects is primarily related to its polyether structure. The multiple ether groups allow it to interact with various molecular targets, such as proteins and lipids, through hydrogen bonding and van der Waals forces. These interactions can influence the compound’s solubility, stability, and reactivity, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

    5,8,11,14,17,20-Hexaoxaoctacosane: Another polyether compound with a similar structure but different chain length.

    2,5,8,11,14,17,20-Heptaoxahenicosane: A related compound with an additional ether group.

Uniqueness

5,8,11,14,17,20-Hexaoxatetracosane stands out due to its specific chain length and the arrangement of ether groups, which confer unique properties and reactivity compared to other polyether compounds. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.

Properties

CAS No.

51105-00-1

Molecular Formula

C18H38O6

Molecular Weight

350.5 g/mol

IUPAC Name

1-[2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]butane

InChI

InChI=1S/C18H38O6/c1-3-5-7-19-9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-8-6-4-2/h3-18H2,1-2H3

InChI Key

XKSDUDXHYJJQDM-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCCOCCOCCOCCCC

Origin of Product

United States

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